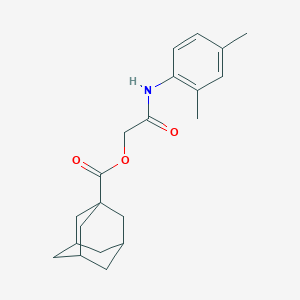
2-(2,4-Dimethylanilino)-2-oxoethyl 1-adamantanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dimethylanilino)-2-oxoethyl 1-adamantanecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DADLE, which is an acronym for [D-Ala2, D-Leu5]-Enkephalin. DADLE is a synthetic opioid peptide that has been extensively studied for its analgesic and anti-inflammatory properties.
Scientific Research Applications
2-(2,4-Dimethylanilino)-2-oxoethyl 1-adamantanecarboxylate has been extensively studied for its potential applications in various fields of science. Some of the scientific research applications of this compound are as follows:
1. Pain Management: DADLE has been shown to have potent analgesic properties, making it a promising candidate for pain management.
2. Anti-Inflammatory Effects: DADLE has been shown to have anti-inflammatory effects, which could be beneficial in the treatment of various inflammatory conditions.
3. Neuroprotection: DADLE has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Mechanism of Action
The mechanism of action of DADLE could be further explored to gain a better understanding of its analgesic and anti-inflammatory effects.
Conclusion:
In conclusion, 2-(2,4-Dimethylanilino)-2-oxoethyl 1-adamantanecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(2,4-Dimethylanilino)-2-oxoethyl 1-adamantanecarboxylate have been discussed in this paper. Further research on this compound could lead to the development of novel analgesics, treatment of inflammatory conditions, and neuroprotection.
Advantages and Limitations for Lab Experiments
The advantages and limitations of using 2-(2,4-Dimethylanilino)-2-oxoethyl 1-adamantanecarboxylate in lab experiments are as follows:
Advantages:
1. Potent Analgesic Properties: DADLE has been shown to produce potent analgesia, making it a promising candidate for pain management.
2. Anti-Inflammatory Effects: DADLE has been shown to have anti-inflammatory effects, which could be beneficial in the treatment of various inflammatory conditions.
3. Neuroprotection: DADLE has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Limitations:
1. Cost: The synthesis of 2-(2,4-Dimethylanilino)-2-oxoethyl 1-adamantanecarboxylate can be expensive, which could limit its use in lab experiments.
2. Limited Availability: DADLE is not widely available, which could limit its use in lab experiments.
3. Potential Side Effects: The use of DADLE in lab experiments could potentially result in side effects, which could affect the validity of the results.
Future Directions
The future directions for research on 2-(2,4-Dimethylanilino)-2-oxoethyl 1-adamantanecarboxylate are as follows:
1. Development of Novel Analgesics: The potent analgesic properties of DADLE make it a promising candidate for the development of novel analgesics.
2. Treatment of Inflammatory Conditions: The anti-inflammatory effects of DADLE could be further explored for the treatment of various inflammatory conditions.
3. Neuroprotection: The neuroprotective effects of DADLE could be further explored for the treatment of neurodegenerative diseases.
4.
Synthesis Methods
The synthesis of 2-(2,4-Dimethylanilino)-2-oxoethyl 1-adamantanecarboxylate involves the reaction of D-Alanine, D-Leucine, and Enkephalin with N,N-dimethylformamide (DMF) and triethylamine (TEA). The reaction mixture is then stirred at room temperature for several hours, and the resulting compound is purified by column chromatography to obtain the final product.
properties
Product Name |
2-(2,4-Dimethylanilino)-2-oxoethyl 1-adamantanecarboxylate |
|---|---|
Molecular Formula |
C21H27NO3 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
[2-(2,4-dimethylanilino)-2-oxoethyl] adamantane-1-carboxylate |
InChI |
InChI=1S/C21H27NO3/c1-13-3-4-18(14(2)5-13)22-19(23)12-25-20(24)21-9-15-6-16(10-21)8-17(7-15)11-21/h3-5,15-17H,6-12H2,1-2H3,(H,22,23) |
InChI Key |
DBLJQYGNDSSYHP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)COC(=O)C23CC4CC(C2)CC(C4)C3)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC(=O)C23CC4CC(C2)CC(C4)C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-ethyl-6-methylphenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B305588.png)
![2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B305594.png)
![N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B305596.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-isopropylphenyl)acetamide](/img/structure/B305597.png)
![5-[4-(Allyloxy)-3-methoxybenzylidene]-3-butyl-2-thioxo-4-imidazolidinone](/img/structure/B305599.png)

![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-cyclopropyl-2-thioxo-4-imidazolidinone](/img/structure/B305603.png)

![3-Cyclopropyl-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B305605.png)
![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-3-propyl-2-thioxo-4-imidazolidinone](/img/structure/B305607.png)

![N-(4-methylphenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305610.png)
![N-(4-bromophenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305611.png)
![N-(2-chlorophenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305612.png)